2-(Isocyanomethyl)pyridine

Vue d'ensemble

Description

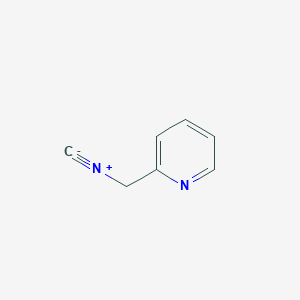

2-(Isocyanomethyl)pyridine is a chemical compound with the molecular formula C7H6N2. It has a molecular weight of 118.14 . The IUPAC name for this compound is 2-(Isocyanomethyl)pyridine .

Synthesis Analysis

The synthesis of a broad range of isocyanides, including 2-(Isocyanomethyl)pyridine, involves dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent at 0 °C . The product isocyanides were obtained in high to excellent yields in less than 5 min . This method offers several advantages including increased synthesis speed, relatively mild conditions, and rapid access to large numbers of functionalized isocyanides .Molecular Structure Analysis

The InChI code for 2-(Isocyanomethyl)pyridine is 1S/C7H6N2/c1-8-6-7-4-2-3-5-9-7/h2-5H,6H2 . This code provides a unique identifier for the molecular structure of this compound.Applications De Recherche Scientifique

Green Chemistry

- Application : The isocyanide functionality due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits unusual reactivity in organic chemistry .

- Method : The synthesis of a broad range of isocyanides with multiple functional groups is lengthy, inefficient, and exposes the chemist to hazardous fumes . An innovative isocyanide synthesis has been presented that overcomes these problems by avoiding the aqueous workup .

- Results : The advantages of this methodology include an increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste resulting in a highly reduced environmental footprint .

Anti-inflammatory Activities

- Application : Pyrimidines, which include 2-(Isocyanomethyl)pyridine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Method : The synthesis of pyrimidines and their derivatives involves numerous methods . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Superoxide Dismutase Activity

- Application : Pyridine scaffolds, including 2-(Isocyanomethyl)pyridine, have been used to create complexes that show superoxide dismutase activity .

- Method : The complexes are created by reacting pyridyl amine with the aromatic aldehyde . One of these complexes, based on nicotinic acid with 2-hydroxypyridine, has been particularly effective .

- Results : These complexes showed superoxide dismutase activity in the range of 49.07–130.23 mM . One of the copper complexes based on nicotinic acid with 2-hydroxypyridine showed an inhibitory concentration of 49.07 mM .

Uncharted Isocyanide Space

- Application : The isocyanide functionality of 2-(Isocyanomethyl)pyridine exhibits unusual reactivity in organic chemistry . This reactivity has been explored in the Ugi reaction .

- Method : The synthesis of a broad range of isocyanides with multiple functional groups is lengthy and inefficient . An innovative isocyanide synthesis has been presented that overcomes these problems .

- Results : The advantages of this methodology include increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste .

Unstable Isocyanides

- Application : The isocyanide functionality of 2-(Isocyanomethyl)pyridine exhibits unusual reactivity in organic chemistry . This reactivity has been explored in the synthesis of unstable isocyanides .

- Method : The synthesis of a broad range of isocyanides with multiple functional groups is lengthy and inefficient . An innovative isocyanide synthesis has been presented that overcomes these problems .

- Results : The advantages of this methodology include increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste .

Alzheimer’s Disease Treatment

- Application : Pyridine scaffolds, including 2-(Isocyanomethyl)pyridine, have been used in the design of BACE1 inhibitors for the treatment of Alzheimer’s disease .

- Method : The inhibitors were designed using an approach based on a conformer of the docked ligand in the target biomolecule—the “in-silico conformational structure-based design” .

- Results : The development of these inhibitors is a promising step towards the development of effective treatments for Alzheimer’s disease .

Orientations Futures

The future directions in the research and application of 2-(Isocyanomethyl)pyridine could involve exploring its reactivity in various chemical reactions . Additionally, the development of more environmentally-friendly methods for synthesising isocyanides from formamides could be a significant area of future research .

Propriétés

IUPAC Name |

2-(isocyanomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-8-6-7-4-2-3-5-9-7/h2-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGBDMBHUVUXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377967 | |

| Record name | 2-(isocyanomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isocyanomethyl)pyridine | |

CAS RN |

60148-13-2 | |

| Record name | 2-(isocyanomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)